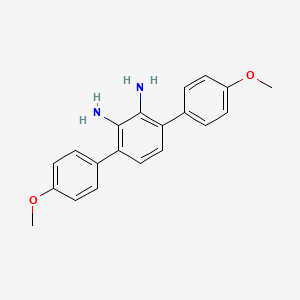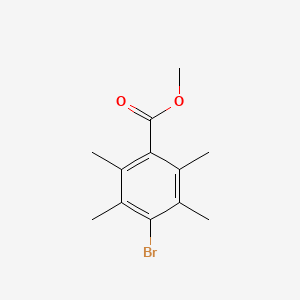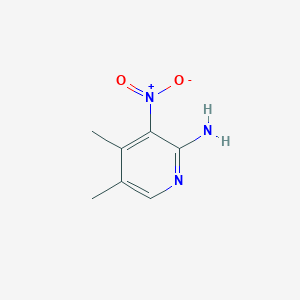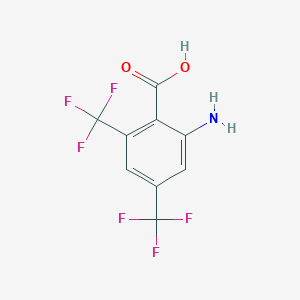
1-(Aminomethyl)cyclopropanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cyclopropanol hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a derivative of cyclopropanol, featuring an aminomethyl group attached to the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanol hydrochloride can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)cyclopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, thiols, and amines.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various amines or alcohols.
Substitution: Yields substituted cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)cyclopropanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)cyclopropanol hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of 5-lipoxygenase activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting FLAP, the compound can reduce inflammation and provide therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)cyclopropane: Similar structure but lacks the hydroxyl group.
Cyclopropanol: Lacks the aminomethyl group.
1-(Aminomethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 1-(Aminomethyl)cyclopropanol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopropane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
1215417-77-8 |
|---|---|
Molekularformel |
C4H10ClNO |
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
1-(aminomethyl)cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-4(6)1-2-4;/h6H,1-3,5H2;1H |
InChI-Schlüssel |
NINSLGKSPSRHRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


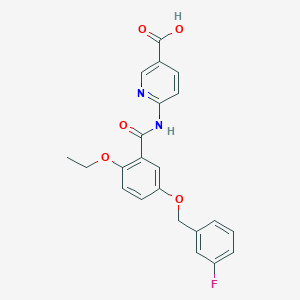

![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)
![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)
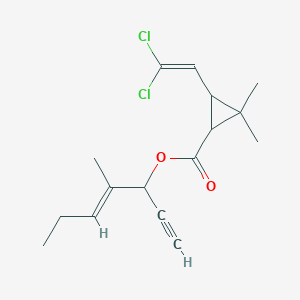
![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
